molecular formula C15H15F2NO3 B2509906 N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide CAS No. 2309599-39-9

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide

Cat. No.: B2509906
CAS No.: 2309599-39-9
M. Wt: 295.286
InChI Key: JGPSLXYONCIXLG-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide is a synthetic organic compound that features a furan ring substituted with dimethyl groups, a hydroxyethyl side chain, and a difluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The hydroxyethyl group and the difluorobenzamide moiety may enable it to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide is unique due to the presence of both the difluorobenzamide moiety and the hydroxyethyl-substituted furan ring. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide is a compound that has garnered interest due to its potential biological activities. This article explores its structure, synthesis, mechanisms of action, and biological activity, particularly focusing on its antibacterial properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O5SC_{19}H_{22}N_{2}O_{5}S with a molecular weight of 390.45 g/mol. The compound features a pyrrolo[3,2,1-ij]quinoline core , a 2,5-dimethylfuran moiety , and a hydroxyethyl group , contributing to its solubility and potential biological interactions.

The specific mechanism of action for this compound is not fully elucidated in the available literature. However, similar compounds within the difluorobenzamide class have been reported to inhibit the bacterial cell division protein FtsZ , which plays a critical role in bacterial cytokinesis. This inhibition can lead to bacteriostasis or bactericidal effects against various bacterial strains.

Antibacterial Activity

Recent studies have indicated that derivatives of difluorobenzamide exhibit significant antibacterial properties. For example:

  • In vitro studies have shown that certain derivatives possess minimum inhibitory concentrations (MICs) as low as 0.25-1 μg/mL against Bacillus subtilis and Staphylococcus aureus, including resistant strains .
  • The compounds demonstrated potent cell division inhibitory activity with MIC values below 1 μg/mL against both susceptible and resistant strains of bacteria .

Case Studies

  • Study on FtsZ Inhibition : A study synthesized and evaluated various 3-substituted 2,6-difluorobenzamide derivatives for their antibacterial activity. Among these, specific compounds showed exceptional efficacy against Gram-positive bacteria .
  • Comparative Analysis : In a comparative analysis of various benzamide derivatives, those with modifications similar to this compound exhibited enhanced antibacterial properties due to structural similarities that facilitate interaction with bacterial proteins involved in cell division .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • The presence of the difluorobenzamide structure which enhances lipophilicity and cellular uptake.
  • The hydroxyethyl group , which may contribute to hydrogen bonding interactions with target proteins.
  • The dimethylfuran moiety , which may enhance the compound's overall biological profile through additional interactions.

Summary Table of Biological Activities

Compound StructureActivity TypeMIC (μg/mL)Target Organism
N-[...]-benzamideAntibacterial0.25 - 1Bacillus subtilis
N-[...]-benzamideAntibacterial<10Staphylococcus aureus
Derivative ACell Division Inhibitor<1Bacillus subtilis

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO3/c1-8-6-10(9(2)21-8)13(19)7-18-15(20)14-11(16)4-3-5-12(14)17/h3-6,13,19H,7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPSLXYONCIXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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